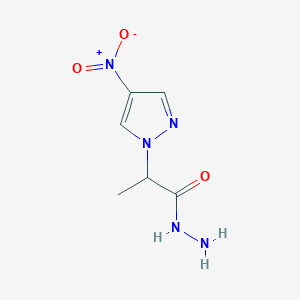

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a nitro group and a propionic acid hydrazide moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves the following steps:

Formation of 4-Nitro-pyrazole: This can be achieved by nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.

Alkylation: The 4-nitro-pyrazole is then alkylated with a suitable alkyl halide, such as 3-bromopropionic acid, under basic conditions to form 2-(4-Nitro-pyrazol-1-yl)-propionic acid.

Hydrazide Formation: The final step involves the reaction of 2-(4-Nitro-pyrazol-1-yl)-propionic acid with hydrazine hydrate to form the hydrazide derivative.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming various derivatives.

Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products

Reduction: 2-(4-Amino-pyrazol-1-yl)-propionic acid hydrazide.

Substitution: Various alkyl or acyl derivatives.

Condensation: Hydrazones with different aldehyde or ketone substituents.

Wissenschaftliche Forschungsanwendungen

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Nitro-pyrazol-1-yl)-butyric acid hydrazide

- 2-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid hydrazide

- 2-(4-Amino-pyrazol-1-yl)-propionic acid hydrazide

Uniqueness

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is unique due to its specific combination of a nitro-substituted pyrazole ring and a propionic acid hydrazide moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₁N₅O₃, with a molecular weight of 213.19 g/mol. Its structure features a pyrazole ring substituted with a nitro group and a hydrazide functional group, which contribute to its diverse biological activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Studies have shown cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 (breast cancer), with IC₅₀ values suggesting effective concentrations for inhibiting cell growth.

- Anti-inflammatory Effects : Pyrazole derivatives have been reported to modulate inflammatory pathways. For instance, compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various assays .

- Antimicrobial Properties : The compound has shown potential against various microbial strains. Similar pyrazole derivatives have exhibited antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi .

The biological activities of this compound are likely attributed to its ability to interact with specific biological targets. The presence of the nitro group enhances its reactivity, potentially allowing it to inhibit enzymes involved in cell proliferation or inflammatory processes . Further research is necessary to elucidate the precise mechanisms by which this compound exerts its effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the hydrazide and pyrazole moieties. The synthetic pathway may include the reaction of hydrazine derivatives with appropriate carbonyl compounds followed by nitration steps to introduce the nitro group .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Nitropyrazole | 4-Nitropyrazole | Widely studied for energetic properties |

| 3-Methyl-4-nitropyrazole | 3-Methyl-4-nitropyrazole | Methyl substitution enhances stability and reactivity |

| 2-(4-Nitrobenzoyl)hydrazine | 2-(4-Nitrobenzoyl)hydrazine | Contains a benzoyl group; potential for different biological activities |

| 2-Acetylhydrazine | 2-Acetylhydrazine | Lacks nitro substitution; primarily studied for medicinal chemistry applications |

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:

- Anticancer Study : In vitro testing showed that derivatives similar to this compound inhibited cancer cell proliferation effectively, suggesting potential as lead compounds in anticancer drug development.

- Inflammation Model : A study on pyrazole derivatives indicated significant anti-inflammatory effects in animal models, with reductions in edema comparable to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial Testing : Compounds were tested against multiple pathogens, demonstrating promising results that warrant further exploration into their clinical applications .

Eigenschaften

IUPAC Name |

2-(4-nitropyrazol-1-yl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O3/c1-4(6(12)9-7)10-3-5(2-8-10)11(13)14/h2-4H,7H2,1H3,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSPBMYSYIOKHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.